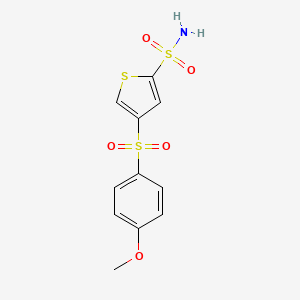

4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide

Description

4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with two sulfonamide groups and a 4-methoxyphenyl moiety. Sulfonamides are renowned for their pharmacological versatility, including antibacterial, antioxidant, and enzyme-inhibitory properties .

Properties

CAS No. |

119731-18-9 |

|---|---|

Molecular Formula |

C11H11NO5S3 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)sulfonylthiophene-2-sulfonamide |

InChI |

InChI=1S/C11H11NO5S3/c1-17-8-2-4-9(5-3-8)19(13,14)10-6-11(18-7-10)20(12,15)16/h2-7H,1H3,(H2,12,15,16) |

InChI Key |

VDAMAZDKFJYVCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce thiol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: The potential medicinal applications of 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide include its use as a therapeutic agent. Its ability to modulate biological pathways may make it useful in the treatment of certain diseases.

Industry: In the industrial sector, this compound can be utilized in the development of new materials or as a component in chemical formulations. Its properties may enhance the performance of various products.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by its heterocyclic core, substituents, and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons

Anti-Inflammatory and Analgesic Activity

- THPA6 (a thiazole derivative with a 4-methoxyphenyl group) demonstrated potent anti-inflammatory activity with an ulcer index of 0.58 ± 0.08, significantly lower than diclofenac (1.70 ± 0.39) and aspirin (1.96 ± 0.15) . This highlights the gastrointestinal safety advantage of methoxy-substituted compounds over chloro-substituted analogues.

- Implication for Target Compound : The thiophene core and dual sulfonamide groups in 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide may enhance anti-inflammatory activity while maintaining low ulcerogenicity, though empirical validation is needed.

Cardioprotective Activity

- A thiazole-based compound with a 4-methoxyphenyl substituent (N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide) exhibited superior cardioprotective effects compared to Levocarnitine and Mildronate, reducing hypoxic contractile responses .

Herbicidal Activity

Biological Activity

The compound 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anti-inflammatory properties, and structural analyses, supported by research findings and case studies.

Chemical Structure and Properties

4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide features a thiophene ring and two sulfonyl groups. Its molecular formula is with a molecular weight of approximately 333.41 g/mol. The unique structure contributes to its reactivity and biological activity, particularly its ability to inhibit specific enzymes.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.41 g/mol |

| Functional Groups | Sulfonamide, Thiophene |

Enzyme Inhibition

Research indicates that 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide exhibits significant inhibition of glucuronidase, an enzyme involved in drug metabolism and excretion processes. This inhibition can potentially lead to enhanced therapeutic effects for drugs that undergo glucuronidation.

Case Study: Glucuronidase Inhibition

In a study examining the inhibitory effects of various sulfonamide compounds on glucuronidase activity, 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide was shown to effectively reduce enzyme activity, suggesting its potential utility in modifying drug metabolism (source: ).

Anti-inflammatory Properties

Similar compounds within the sulfonamide class have demonstrated anti-inflammatory and analgesic properties. The presence of the methoxy group may enhance these effects, making 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide a candidate for further investigation in inflammatory disease models.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural characteristics. Variations in substituents can significantly impact their efficacy. For example, compounds with different aryl substitutions have shown varying degrees of enzyme inhibition and anti-inflammatory activity.

Table 2: Comparative SAR Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Hydroxyphenyl)sulfonylthiophene-2-sulfonamide | Hydroxy group instead of methoxy | Potentially improved solubility |

| N-(4-Methoxyphenyl)thiophene-2-sulfonamide | Lacks one sulfonyl group | Different biological activities |

| 4-(4-Nitrophenyl)sulfonylthiophene-2-sulfonamide | Nitrophenyl substitution | Increased electron-withdrawing effects |

Computational Studies

Computational modeling has been utilized to predict the interactions of 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide at the molecular level. These studies help elucidate how structural modifications might enhance the compound's activity or selectivity against specific targets.

Molecular Docking Studies

Molecular docking simulations suggest that the compound binds effectively to the active site of glucuronidase, providing insights into its mechanism of action. This computational approach allows researchers to optimize the compound's structure for improved efficacy.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide, and how are intermediates characterized?

- Synthesis Steps :

- Step 1 : Formation of the methoxyphenyl intermediate via nucleophilic substitution or coupling reactions. For example, reacting 4-methoxyphenol with alkylating agents under basic conditions .

- Step 2 : Introduction of the thiophene sulfonamide group using thiophene-2-sulfonyl chloride, often in the presence of triethylamine to neutralize HCl byproducts .

- Characterization :

- Spectroscopy : NMR (¹H/¹³C) to confirm regioselectivity and purity (e.g., methoxy proton resonance at ~δ 3.8 ppm and sulfonamide protons at δ 7.5–8.2 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 341.4) .

Q. What are the primary applications of this compound in drug discovery?

- Enzyme Inhibition : The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase) .

- Antimicrobial Screening : Tested against bacterial/fungal strains via MIC assays, with structural analogs showing activity at 10–50 µM .

- Cytotoxicity Studies : Evaluated in cancer cell lines (e.g., MTT assays), with IC₅₀ values correlated to substituent electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonyl chloride activation, improving yields by 15–20% .

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation, reducing reaction time from 24h to 6h .

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., sulfur atoms in sulfonyl groups as electron-deficient centers) .

- Molecular Docking : AutoDock Vina simulations with protein targets (e.g., PDB: 1T4G for carbonic anhydrase) show hydrogen bonding between the sulfonamide group and Thr199/His94 residues (binding energy: −8.2 kcal/mol) .

Q. How do structural modifications influence biological activity?

- Substituent Effects :

- Chiral Derivatives : Enantiomers synthesized via asymmetric catalysis (e.g., Sharpless epoxidation) show divergent pharmacokinetic profiles (t₁/₂: 4h vs. 8h for R/S isomers) .

Q. How can conflicting literature data on synthesis yields be resolved?

- Case Study : Discrepancies in reported yields (40–75%) for sulfonylation steps may arise from:

- Moisture Sensitivity : Strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .

- Byproduct Analysis : LC-MS identification of dimeric sulfonate esters (e.g., m/z 682.8) explains yield losses ≥20% .

Methodological Guidelines

-

Safety Protocols :

-

Data Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.